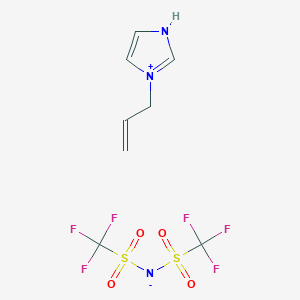
6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine (TMBD) is an organic compound that has been extensively studied in recent years due to its potential applications in scientific research. TMBD has unique properties that make it an attractive option for a wide range of research applications. In
Mecanismo De Acción
6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine is believed to exert its effects through a variety of mechanisms. It has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, as well as to interfere with the activity of proteins involved in the regulation of gene expression. 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine also appears to have an effect on the activity of a variety of cellular signaling pathways, including those involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine can inhibit the activity of enzymes involved in the synthesis of DNA and RNA, as well as interfere with the activity of proteins involved in the regulation of gene expression. In vivo studies have shown that 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine can inhibit the proliferation of cancer cells and induce apoptosis. 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine has several advantages for use in laboratory experiments. It is a relatively stable compound that is easily synthesized and can be stored at room temperature. Additionally, it is non-toxic and can be used in a variety of research applications. However, 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine also has some limitations. It is not as effective at inhibiting the activity of enzymes or interfering with the activity of proteins as other compounds, such as small-molecule inhibitors. Additionally, it is not as effective at inducing apoptosis as other compounds, such as chemotherapy drugs.
Direcciones Futuras
For research into the compound include further investigation of its effects on cancer cells and its potential use as an anti-inflammatory agent. Additionally, further research into the mechanisms of action of 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine could lead to the development of novel drugs and therapeutics. Other potential future directions include the investigation of its effects on neurodegenerative diseases and its potential use as an antioxidant.
Métodos De Síntesis
The synthesis of 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine starts with the reaction of 4-methyl-1,3-benzodioxole (MBD) with trimethylsulfoxonium iodide (TMSI) in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxole (6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of around 100°C.
Aplicaciones Científicas De Investigación
6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine has been used in a variety of scientific research applications, including in the study of cancer, neurodegenerative diseases, and the development of drugs and therapeutics. It has been used to study the effects of cancer drugs on cell proliferation and apoptosis, as well as to investigate the role of neurodegenerative diseases in the progression of Alzheimer’s and Parkinson’s diseases. 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine has also been used in the development of drugs and therapeutics, such as in the synthesis of novel antifungal agents.
Propiedades
IUPAC Name |
2-(4H-1,3-benzodioxin-6-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-10-7-14(2,3)19-15(18-10)12-4-5-13-11(6-12)8-16-9-17-13/h4-6,10H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPBHIADABBNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC3=C(C=C2)OCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,5S)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester, 97%](/img/structure/B6313377.png)
![(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, 97%](/img/structure/B6313378.png)
![Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(a-methylmethanamine)-1H-benzimidazole]ruthenium(II), 98%](/img/structure/B6313398.png)
![Dichloro[(4R,5R)-(-)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(R)-(+)-2-(a-methylmethanamine)-1H-benzimidazole]ruthenium(II), 95%](/img/structure/B6313406.png)
![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-cyclohexane-1,2-diamine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6313420.png)
![Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]palladium (II), 99%](/img/structure/B6313428.png)
![Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct ZnTAC24](/img/structure/B6313442.png)

![tert-Butyl 3-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6313452.png)
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy]piperidine-1-carboxylate](/img/structure/B6313464.png)


![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)